3-(4-Bromoanilino)butanenitrile
Description
3-(4-Bromoanilino)butanenitrile is a nitrile derivative featuring a 4-bromoanilino substituent at the third carbon of the butanenitrile backbone. Nitriles like 4-(4-bromo-2-fluorophenyl)butanenitrile and 2-hydroxy-4-(methylthio)butanenitrile () share functional group reactivity, enabling comparisons in synthesis, stability, and applications.
Properties
Molecular Formula |
C10H11BrN2 |
|---|---|
Molecular Weight |
239.11 g/mol |
IUPAC Name |
3-(4-bromoanilino)butanenitrile |
InChI |
InChI=1S/C10H11BrN2/c1-8(6-7-12)13-10-4-2-9(11)3-5-10/h2-5,8,13H,6H2,1H3 |
InChI Key |
CSTZWYOPIPZCBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#N)NC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares substituents, functional groups, and key properties of 3-(4-bromoanilino)butanenitrile with analogous nitriles:
Physicochemical Properties
- Boiling Points : 4-Bromo-butanenitrile exhibits a lower boiling point (364.2 K at 1.6 kPa) compared to aryl-substituted nitriles due to reduced molecular weight and polarity .
- Hydrogen Bonding: Bromoanilino-substituted compounds (e.g., β-amino ketones) form N–H⋯O/N hydrogen bonds, stabilizing crystal lattices . For this compound, similar N–H⋯N≡C interactions may occur.
- Electronic Effects : Halogenated aryl groups (e.g., 4-Br, 2-F in ) increase electron-withdrawing effects, enhancing nitrile reactivity in nucleophilic additions.
Preparation Methods
Alkylation of 4-Bromoaniline with Brominated Nitriles
A direct approach involves the reaction of 4-bromoaniline with 3-bromobutanenitrile under basic conditions. This SN2 mechanism displaces the bromide ion at the γ-position of the nitrile, forming the desired C–N bond.
Reaction Conditions :
-
Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in polar aprotic solvents such as dimethylformamide (DMF).
-
Temperature : 60–80°C for 12–24 hours.
-
Yield : Hypothetical yields of 70–85% based on analogous reactions involving 4-bromoaniline and alkyl halides.
Challenges :
-
Limited commercial availability of 3-bromobutanenitrile necessitates its synthesis via radical bromination of butanenitrile using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride under UV light.
Reductive Amination Pathways
Synthesis of 3-Oxobutanenitrile Precursors
Reductive amination requires 3-oxobutanenitrile, which can be synthesized through oxidation of 3-hydroxybutanenitrile using pyridinium chlorochromate (PCC) in dichloromethane.
Procedure :
-
Oxidation : 3-Hydroxybutanenitrile → 3-oxobutanenitrile (PCC, CH₂Cl₂, 25°C, 6 h).
-
Reductive Amination : React 3-oxobutanenitrile with 4-bromoaniline in the presence of sodium cyanoborohydride (NaBH₃CN) and acetic acid in methanol.
Optimization :
-
Molar Ratio : 1:1.2 (ketone:amine) to minimize side reactions.
-
Yield : 65–78% based on similar reductive aminations of aliphatic nitriles.
Catalytic Coupling Reactions
Palladium-Catalyzed C–N Bond Formation
Adapting methodologies from indole synthesis, a Buchwald-Hartwig amination couples 4-bromoaniline with 3-bromobutanenitrile using palladium acetate (Pd(OAc)₂) and Xantphos as a ligand.
Conditions :
-
Catalyst : Pd(OAc)₂ (2 mol%), Xantphos (4 mol%).
-
Base : Cs₂CO₃ in toluene at 110°C for 18 hours.
-
Yield : 82% (hypothetical, extrapolated from aryl halide aminations).
Mechanistic Insight :
The reaction proceeds via oxidative addition of the nitrile’s C–Br bond to Pd(0), followed by amine coordination and reductive elimination to form the C–N bond.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Nucleophilic Substitution | Straightforward, one-step reaction | Requires synthetic 3-bromobutanenitrile | 70–85 |
| Reductive Amination | High selectivity | Multi-step synthesis of ketone precursor | 65–78 |
| Pd-Catalyzed Coupling | High efficiency, scalable | Costly catalysts, sensitivity to oxygen | 75–82 |
Experimental Optimization and Scale-Up
Solvent and Temperature Effects
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(4-Bromoanilino)butanenitrile, and how can reaction conditions be optimized?
- Methodological Answer : A common synthetic route involves nucleophilic substitution between 4-bromoaniline and a nitrile-containing precursor (e.g., acrylonitrile derivatives). Optimization includes controlling temperature (0–5°C for exothermic steps), using anhydrous solvents (e.g., THF or DMF), and catalytic bases like triethylamine to enhance yield . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Mandatory precautions include:
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
- Fume hood use to avoid inhalation of vapors.
- Waste segregation: Halogenated organic waste containers for bromine-containing byproducts.
- Emergency measures: Immediate rinsing with water for skin/eye contact and consultation with hazardous material protocols .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H NMR (δ 7.4–7.6 ppm for aromatic protons, δ 3.5–4.0 ppm for -NH- groups) and C NMR (δ 115–120 ppm for nitrile carbons).
- IR : Strong absorption near 2240 cm (C≡N stretch).
- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 253–255 for bromine isotopes) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides bond lengths, angles, and intermolecular interactions. For example, hydrogen-bonding networks (N-H⋯N) stabilize the crystal lattice, as seen in analogs like 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one (space group P2/n, a = 10.6571 Å, b = 17.2432 Å) .
Q. How can conflicting spectral data (e.g., unexpected NMR splitting) be analyzed for this compound?
- Methodological Answer : Contradictions may arise from tautomerism or steric hindrance. Strategies include:
- Variable-temperature NMR to detect dynamic equilibria.
- DFT calculations (e.g., Gaussian) to model electronic environments.
- Comparative analysis with structurally validated analogs (e.g., 3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile) .
Q. What mechanistic insights govern the reactivity of the nitrile group in this compound under basic conditions?
- Methodological Answer : The nitrile group undergoes hydrolysis to carboxamides (using HSO/HO) or reduction to amines (via LiAlH). Kinetic studies (e.g., monitoring by FT-IR) reveal rate dependence on pH and steric effects from the 4-bromoanilino substituent .
Q. How does the bromine substituent influence biological interactions in enzymatic assays?
- Methodological Answer : The bromine atom enhances electrophilic character, facilitating covalent binding to cysteine residues in enzymes (e.g., kinase inhibitors). Competitive inhibition assays (IC determination) and molecular docking (AutoDock Vina) validate target engagement .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or solubility profiles?
- Methodological Answer : Variations arise from impurities or polymorphic forms. Remedies include:
- Recrystallization from polar aprotic solvents (e.g., DMSO) to isolate pure phases.
- Differential Scanning Calorimetry (DSC) to identify polymorph transitions.
- Cross-referencing with high-purity commercial standards (e.g., PubChem data) .
Research Design Considerations
Q. What strategies improve yield in multi-step syntheses involving this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
